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Compound of Interest

Compound Name: 2OH-Bnpp1

Cat. No.: B604958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of 2OH-Bnpp1, a potent inhibitor of the serine/threonine kinase BUB1, in in vitro kinase

assays.

Introduction
2OH-Bnpp1 is a bulky ATP analog that serves as a valuable tool for studying the enzymatic

activity of the Budding Uninhibited by Benzimidazoles-1 (BUB1) kinase in vitro.[1][2][3] BUB1 is

a crucial component of the spindle assembly checkpoint (SAC), a critical cellular mechanism

that ensures the fidelity of chromosome segregation during mitosis.[2][3] Dysregulation of

BUB1 activity has been implicated in various cancers, making it an attractive target for

therapeutic intervention. While 2OH-Bnpp1 demonstrates robust inhibition of BUB1 in

biochemical assays, it is important to note that its efficacy in cell-based (in cellulo) assays has

been shown to be limited.

Applications
Biochemical characterization of BUB1 kinase activity: Elucidating the enzymatic parameters

of BUB1 and its mutants.

In vitro screening of potential BUB1 inhibitors: Serving as a reference compound in

competitive binding or functional assays.
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Investigation of the BUB1 signaling cascade: Studying the direct phosphorylation of BUB1

substrates, such as Histone H2A, in a controlled environment.

Quantitative Data
The inhibitory potency of 2OH-Bnpp1 against BUB1 kinase has been determined in multiple in

vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter for

quantifying the effectiveness of an inhibitor.

Inhibitor Target Kinase Substrate
Reported IC50
(µM)

Reference

2OH-Bnpp1 BUB1 Histone H2A ~0.25

2OH-Bnpp1 BUB1 Histone H2A 0.60

Note: Variations in IC50 values can arise from differences in experimental conditions, such as

enzyme and substrate concentrations, and assay formats.

Experimental Protocols
Protocol 1: In Vitro BUB1 Kinase Assay Using
Immunoblotting
This protocol describes a standard method for assessing BUB1 kinase activity and its inhibition

by 2OH-Bnpp1 by detecting the phosphorylation of a known substrate, Histone H2A, via

immunoblotting.

Materials:

Purified recombinant BUB1 kinase (e.g., GFP-Bub1)

Histone H2A (as substrate)

2OH-Bnpp1 (dissolved in fresh DMSO)

ATP
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Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

SDS-PAGE gels and buffers

PVDF membrane

Primary antibody against phosphorylated Histone H2A (e.g., anti-H2ApT120)

Primary antibody against total Histone H2A (for loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Plate shaker

Incubator

Procedure:

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix

containing purified recombinant BUB1 kinase and Histone H2A in kinase assay buffer.

Inhibitor Preparation: Prepare serial dilutions of 2OH-Bnpp1 in kinase assay buffer. A final

concentration range of 0.01 µM to 10 µM is recommended for generating a dose-response

curve. Include a DMSO-only control.

Initiate Kinase Reaction:

Add the desired volume of diluted 2OH-Bnpp1 or DMSO control to the kinase reaction

mix.

Pre-incubate for 10-15 minutes at room temperature.

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to

its Km for BUB1, if known, or at a standard concentration (e.g., 100 µM).

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.
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Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating the

samples at 95°C for 5 minutes.

SDS-PAGE and Western Blotting:

Separate the reaction products by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with the primary antibody against phosphorylated Histone H2A

(anti-H2ApT120).

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis:

Quantify the band intensities for phosphorylated Histone H2A.

Normalize the data to a loading control (e.g., total Histone H2A or BUB1).

Plot the normalized values against the logarithm of the 2OH-Bnpp1 concentration to

determine the IC50 value.

Protocol 2: Luminescence-Based ADP-Glo™ Kinase
Assay
This protocol provides a high-throughput method for measuring BUB1 kinase activity and

inhibition by quantifying the amount of ADP produced in the kinase reaction.

Materials:

Purified recombinant BUB1 kinase
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Histone H2A (as substrate)

2OH-Bnpp1 (dissolved in fresh DMSO)

ATP

Kinase Assay Buffer

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

White, opaque 96- or 384-well microplates

Luminometer

Procedure:

Prepare Reagents: Prepare the BUB1 kinase, Histone H2A, ATP, and serial dilutions of 2OH-
Bnpp1 in kinase assay buffer.

Set up Kinase Reaction:

Add 2.5 µL of each 2OH-Bnpp1 dilution or DMSO control to the wells of the microplate.

Add 5 µL of the BUB1 and Histone H2A mixture to each well.

Add 2.5 µL of ATP solution to each well to initiate the reaction.

Incubation: Incubate the plate at room temperature for 60 minutes.

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the

kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room

temperature.

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to

convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30

minutes at room temperature.
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Measure Luminescence: Record the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced

and thus to the kinase activity. Plot the luminescence signal against the logarithm of the

2OH-Bnpp1 concentration to calculate the IC50 value.
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Caption: BUB1 is recruited to unattached kinetochores and phosphorylates Histone H2A,

leading to Sgo1 recruitment.

Experimental Workflow for In Vitro Kinase Inhibition
Assay
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Caption: General workflow for determining the IC50 of 2OH-Bnpp1 in an in vitro kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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